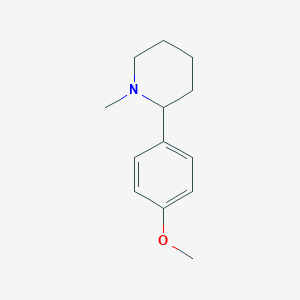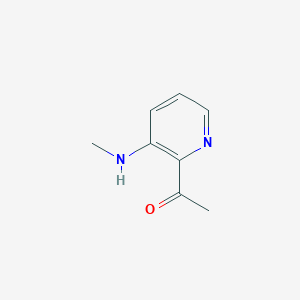
1-(3-(Methylamino)pyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(メチルアミノ)ピリジン-2-イル)エタノンは、ピリジン誘導体のクラスに属する有機化合物です。これは、ピリジン環にメチルアミノ基が結合し、エタノン基が結合していることを特徴としています。
準備方法
1-(3-(メチルアミノ)ピリジン-2-イル)エタノンの合成は、いくつかの合成経路を通じて達成することができます。一般的な方法の1つは、3-アミノピリジンをヨウ化メチルと反応させて3-(メチルアミノ)ピリジンを生成します。この中間体は、塩化アセチルを用いてアシル化して1-(3-(メチルアミノ)ピリジン-2-イル)エタノンを生成します。 反応条件は通常、トリエチルアミンなどの塩基とジクロロメタンなどの有機溶媒の使用を含みます .
この化合物の工業的生産方法は、同様の合成経路を大規模に含む場合がありますが、収率と純度を最適化しています。これらの方法は、化合物が工業規格を満たしていることを保証するために、連続フロー反応器と高度な精製技術の使用をしばしば含みます。
化学反応の分析
1-(3-(メチルアミノ)ピリジン-2-イル)エタノンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化され、対応するピリジンN-オキシドを生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元されたピリジン誘導体を生成します。
置換: この化合物は、求核置換反応を起こすことができ、適切な条件下でメチルアミノ基を他の求核剤で置換することができます。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、制御された温度が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学的研究の応用
1-(3-(メチルアミノ)ピリジン-2-イル)エタノンは、科学研究にいくつかの応用があります。
化学: これは、医薬品や農薬などのより複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物学的活性について研究されています。
医学: 新しい治療薬の開発のためのリード化合物としての可能性を調査するための研究が進められています。
作用機序
1-(3-(メチルアミノ)ピリジン-2-イル)エタノンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、代謝経路に関与する特定の酵素を阻害し、細胞機能の変化をもたらす可能性があります。 正確な分子標的と経路は、特定のアプリケーションと使用のコンテキストによって異なります .
類似の化合物との比較
1-(3-(メチルアミノ)ピリジン-2-イル)エタノンは、次のような他の類似の化合物と比較することができます。
1-(2-アミノピリジン-3-イル)エタノン: この化合物は、メチルアミノ基ではなくアミノ基を持っているので、化学的および生物学的特性が異なります。
1-(3-(メチルアミノ)ピロリジン-1-イル)エタノン: この化合物は、ピリジン環ではなくピロリジン環を持っているので、反応性と用途が異なります。
1-(3-(メチルアミノ)ピリジン-2-イル)エタノンの独自性は、その特定の置換パターンと、その結果生じる化学的および生物学的特性にあります .
類似化合物との比較
1-(3-(Methylamino)pyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Aminopyridin-3-yl)ethanone: This compound has an amino group instead of a methylamino group, leading to different chemical and biological properties.
1-(3-(Methylamino)pyrrolidin-1-yl)ethanone: This compound has a pyrrolidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
1-[3-(methylamino)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)8-7(9-2)4-3-5-10-8/h3-5,9H,1-2H3 |
InChIキー |
BMYQAFLMKUVGAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC=N1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



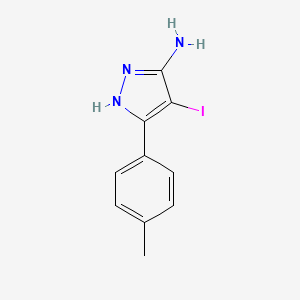
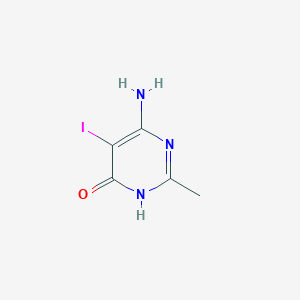


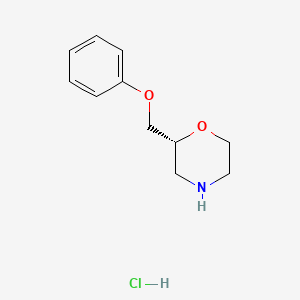

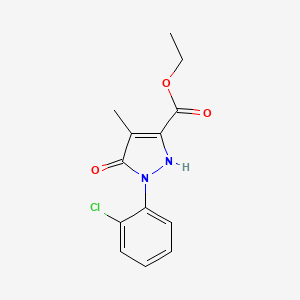
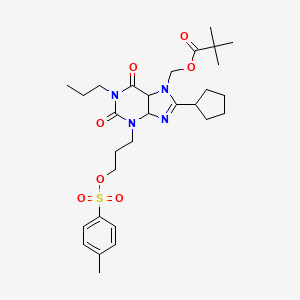

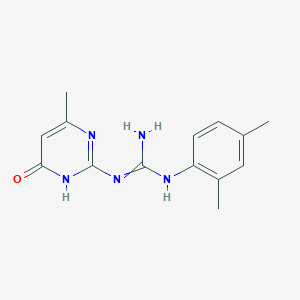
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)

